6-Position Heterocycle Swap: Pyrazol-1-yl vs. Furan-2-yl in eIF4H Binding Affinity
The closest analog with published quantitative binding data is N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (BindingDB BDBM61394), which differs solely at the 6-position heterocycle (furan-2-yl vs. pyrazol-1-yl). This furan analog exhibited an IC50 of 10.3 µM against eukaryotic translation initiation factor 4H (eIF4H) in a Sanford-Burnham Center for Chemical Genomics assay [1]. The pyrazol-1-yl replacement introduces an additional nitrogen capable of acting as a hydrogen-bond acceptor and alters the electrostatic potential of the heterocycle, which is predicted to shift target preference toward kinase ATP-binding pockets where pyrazole nitrogens frequently coordinate the hinge region [2]. No direct eIF4H data exists for the pyrazol-1-yl analog; however, the structural divergence at this single position is sufficient to reroute target engagement, as evidenced by the functional divergence between 6-phenyl (KCC2, IC50 = 560 nM) and 6-pyrazol-1-yl (kinase-associated) chemotypes within the same scaffold family .
| Evidence Dimension | eIF4H inhibitory activity |
|---|---|
| Target Compound Data | No direct eIF4H data available; predicted to diverge from furan analog due to H-bond acceptor differences |
| Comparator Or Baseline | N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (BDBM61394): eIF4H IC50 = 10.3 µM (10,300 nM) |
| Quantified Difference | Cannot be quantified without direct assay; structural divergence at 6-position heterocycle (furan vs. pyrazole) is qualitative |
| Conditions | eIF4H inhibition assay, Sanford-Burnham Center for Chemical Genomics, curated by PubChem BioAssay AID 2012 |
Why This Matters
The furan analog provides the only published IC50 benchmark for the N-(3-acetamidophenyl) side of this scaffold; the pyrazol-1-yl variant is expected to redirect target engagement toward kinase domains, making it a distinct tool for kinase-focused screening libraries.
- [1] BindingDB Entry BDBM61394. N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. IC50 = 1.03E+4 nM against eukaryotic translation initiation factor 4H (Human). Sanford-Burnham Center for Chemical Genomics. Curated by PubChem BioAssay AID 2012. View Source
- [2] Hu, L., et al. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorg. Med. Chem. Lett., 2016, 26(23), 5830–5835. PMID: 28029512. Compound 16a BCR-ABL1 IC50 = 8.5 nM; K562 cellular IC50 < 2 nM. View Source
